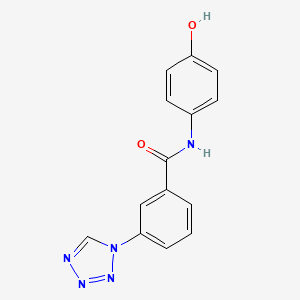

N-(4-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

Description

Significance of Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental building blocks in drug discovery and development. rroij.comnih.gov Statistics indicate that over 85% of all biologically active chemical entities incorporate a heterocyclic ring, a testament to their central role in modern drug design. nih.gov Their prevalence is attributed to their vast structural diversity and their ability to engage in various interactions with biological targets such as enzymes and receptors. researchgate.net

The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique electronic and steric properties, influencing a molecule's reactivity, solubility, and binding capabilities. rroij.com Nitrogen-containing heterocycles are particularly common in pharmaceuticals because they can form crucial hydrogen bonds and participate in π-π stacking interactions with target proteins and nucleic acids. rroij.comresearchgate.net These scaffolds provide a versatile platform for medicinal chemists to modify and optimize lead compounds, enhancing their potency, selectivity, and metabolic stability. rroij.com Furthermore, heterocyclic structures are instrumental in developing novel agents to combat drug resistance, a significant challenge in treating infectious diseases and cancer. rroij.com

Overview of Tetrazole Derivatives in Pharmaceutical Research

The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms and one carbon atom, is considered a privileged scaffold in medicinal chemistry. beilstein-journals.orgnih.gov Although not found in nature, synthetic tetrazole derivatives exhibit a broad spectrum of biological activities, including antibacterial, anticancer, antiviral, and antihypertensive effects. beilstein-journals.organjs.edu.iqisfcppharmaspire.com The tetrazole moiety is present in more than 20 FDA-approved drugs, highlighting its therapeutic importance. nih.gov

A key feature of the tetrazole group is its role as a bioisostere for the carboxylic acid group. beilstein-journals.orgnih.gov This substitution can improve a compound's metabolic stability, lipophilicity, and ability to cross biological membranes. Additionally, 1,5-disubstituted tetrazoles can serve as effective mimics of the cis-amide bond, a conformationally important feature in many peptides. nih.gov The ability of the tetrazole's nitrogen atoms to coordinate with metal ions also contributes to its utility in designing enzyme inhibitors. lifechemicals.com

Role of Benzamide (B126) Moieties in Biologically Active Compounds

The benzamide moiety, characterized by a benzene (B151609) ring attached to an amide functional group, is another pharmacophore frequently incorporated into the design of new therapeutic agents. nih.gov The amide bond is a fundamental component of biological systems, and its presence in a drug molecule allows for hydrogen bond donor and acceptor capabilities, which are critical for binding to biological targets. researchgate.net

Benzamide derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. researchgate.net The aromatic ring of the benzamide can be readily substituted, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with a specific target. This versatility has made the benzamide scaffold a valuable component in the development of enzyme inhibitors and receptor antagonists. nih.gov

Rationale for Investigating N-(4-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide as a Research Candidate

The design of this compound is based on the principle of molecular hybridization. This strategy combines the distinct and advantageous features of the tetrazole and benzamide scaffolds into a single molecule. The rationale for its investigation is multifaceted:

Dual-Pharmacophore Interaction: The molecule integrates the tetrazole ring, a known bioisostere of carboxylic acids with a high density of nitrogen atoms for potential coordination and hydrogen bonding, with the benzamide core, a proven scaffold for establishing key interactions with biological targets.

Structural Rigidity and Conformational Control: The linkage of these two aromatic systems provides a relatively rigid backbone, which can be advantageous for selective binding to a specific protein pocket.

Modulation of Physicochemical Properties: The tetrazole moiety can enhance metabolic stability and membrane permeability compared to a more traditional carboxylic acid group.

Targeted Hydrogen Bonding: The N-(4-hydroxyphenyl) substituent introduces a terminal hydroxyl group, a potent hydrogen bond donor and acceptor. This feature can facilitate critical anchoring interactions within a receptor's active site, potentially increasing binding affinity and specificity.

By combining these structural elements, this compound represents a logical candidate for exploring novel pharmacological activities that may arise from the synergistic contribution of its constituent parts.

Research Objectives and Scope for this compound

The primary research objective for this compound is to synthesize and characterize this novel chemical entity and to conduct a comprehensive evaluation of its potential biological activities. The scope of this research would encompass several key areas:

Chemical Synthesis and Characterization: To develop and optimize a synthetic route for the compound and to confirm its structure and purity using modern analytical techniques (e.g., NMR, Mass Spectrometry, and IR spectroscopy).

Pharmacological Screening: To investigate the compound's activity across a panel of biological assays based on the known activities of its parent scaffolds. This could include screening for:

Anticancer Activity: Evaluating its cytotoxic effects against various cancer cell lines.

Enzyme Inhibition: Testing its inhibitory potential against key enzymes implicated in disease, such as carbonic anhydrases or cholinesterases. nih.gov

Antimicrobial Activity: Assessing its efficacy against a range of pathogenic bacteria and fungi. isfcppharmaspire.comnanobioletters.com

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogues of the parent compound to understand how structural modifications affect biological activity. This could involve altering the substitution pattern on the phenyl rings or modifying the linker between the tetrazole and benzamide moieties.

The following tables represent the type of data that would be generated during such a research program, illustrating potential findings from pharmacological screening and initial SAR studies.

Table 1: Hypothetical In Vitro Anticancer Screening Data

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | MCF-7 (Breast) | 15.2 |

| This compound | A549 (Lung) | 22.5 |

| This compound | HCT116 (Colon) | 18.9 |

| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 |

Table 2: Hypothetical Enzyme Inhibition Assay Data

| Compound | Target Enzyme | IC₅₀ (nM) |

| This compound | Carbonic Anhydrase II | 85.4 |

| This compound | Acetylcholinesterase | > 10,000 |

| Acetazolamide (Control) | Carbonic Anhydrase II | 12.1 |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O2/c20-13-6-4-11(5-7-13)16-14(21)10-2-1-3-12(8-10)19-9-15-17-18-19/h1-9,20H,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFXBMVHUUQOSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 4 Hydroxyphenyl 3 1h Tetrazol 1 Yl Benzamide and Its Analogues

Retrosynthetic Analysis of the Benzamide-Tetrazole Compound

A retrosynthetic analysis of N-(4-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide provides a logical framework for devising its synthesis. The primary disconnection point is the amide bond, a common and reliable transformation. This bond can be disconnected to yield two key precursors: 3-(1H-tetrazol-1-yl)benzoic acid and 4-aminophenol (B1666318). This approach is advantageous as it separates the synthesis of the two aromatic moieties.

Further disconnection of 3-(1H-tetrazol-1-yl)benzoic acid involves the tetrazole ring. The most common and direct method for tetrazole synthesis is the [2+3] cycloaddition of a nitrile with an azide (B81097). Therefore, 3-(1H-tetrazol-1-yl)benzoic acid can be retrosynthetically cleaved to 3-cyanobenzoic acid and an azide source, such as sodium azide. This retrosynthetic pathway simplifies the synthesis to commercially available or readily preparable starting materials.

Classical and Modern Synthetic Routes to the Core Structure

The synthesis of this compound can be approached through a convergent strategy, where the key fragments are synthesized separately and then coupled. This section explores the formation of the tetrazole ring, the construction of the benzamide (B126) linkage, and the introduction of the hydroxyphenyl moiety.

Approaches to the Tetrazole Ring Formation

The formation of the tetrazole ring is a critical step in the synthesis of the target molecule. The most prevalent method for synthesizing 5-substituted 1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide. This reaction, first described by Hantzsch and Vagt in 1901, is a 1,3-dipolar cycloaddition that offers a direct route to the tetrazole heterocycle.

In the context of synthesizing the key intermediate, 3-(1H-tetrazol-5-yl)benzoic acid, the starting material is 3-cyanobenzoic acid. The reaction is typically carried out by treating the nitrile with an azide source, such as sodium azide, often in the presence of a catalyst and a suitable solvent. Various catalysts can be employed to facilitate this transformation, including amine salts and metal complexes. For example, the reaction can proceed smoothly in dimethylformamide (DMF) with the aid of an amine salt catalyst. The use of catalysts can lead to milder reaction conditions and improved yields.

The mechanism of tetrazole formation from nitriles and azides can be complex and may proceed through a concerted [2+3] cycloaddition or a stepwise pathway, depending on the reaction conditions and the nature of the azide species. When organic azides are used, the reaction is generally considered a concerted process. However, with azide salts like sodium azide, the mechanism can be more nuanced.

Strategies for Benzamide Linkage Formation

The formation of the benzamide linkage is another pivotal step in the synthesis of this compound. This involves the coupling of the carboxylic acid group of 3-(1H-tetrazol-1-yl)benzoic acid with the amino group of 4-aminophenol. The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable and requires activation of the carboxylic acid.

A wide array of coupling reagents has been developed to facilitate this transformation efficiently. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used for amide bond formation.

Uronium Salts: Reagents such as HATU, HBTU, and TBTU are highly effective coupling agents that lead to rapid amide bond formation with minimal side reactions.

Phosphonium Salts: Reagents like BOP and PyBOP are also powerful activating agents for this purpose.

The choice of coupling reagent, solvent, and base can significantly impact the yield and purity of the final product. Modern approaches to amide bond formation also focus on developing more atom-economical and environmentally friendly methods that avoid the use of stoichiometric amounts of coupling reagents.

Introduction of the Hydroxyphenyl Moiety

The hydroxyphenyl moiety is introduced into the molecule through the coupling reaction with 4-aminophenol. This commercially available reagent provides both the amine functionality for the amide bond formation and the desired hydroxyl group on the phenyl ring. The reaction is a standard amidation, where the amino group of 4-aminophenol acts as the nucleophile, attacking the activated carboxylic acid of the 3-(1H-tetrazol-1-yl)benzoic acid intermediate. It is crucial to ensure that the reaction conditions are compatible with the free hydroxyl group of 4-aminophenol, or to use a protecting group strategy if necessary, although in many standard coupling reactions, the hydroxyl group does not interfere.

Optimization of Reaction Conditions and Green Chemistry Principles in Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing waste and environmental impact. For the tetrazole formation step, factors such as temperature, reaction time, and the choice of catalyst and solvent are critical. Microwave-assisted synthesis has been shown to accelerate the cycloaddition of azides to nitriles, often leading to shorter reaction times and higher yields.

In the context of green chemistry, the development of catalytic and one-pot procedures is highly desirable. For the amide bond formation, the use of catalytic methods that avoid stoichiometric activating agents is a key area of research. Furthermore, the selection of greener solvents, such as water or bio-based solvents, can significantly reduce the environmental footprint of the synthesis. The principles of atom economy, which aim to maximize the incorporation of starting materials into the final product, are also a central consideration in modern synthetic design.

Derivatization Strategies for Structural Modification of this compound

The modular synthesis of this compound allows for the straightforward generation of analogues through derivatization. Structural modifications can be introduced at several key positions to explore structure-activity relationships for potential applications.

Table 1: Potential Derivatization Strategies

| Moiety to be Modified | Potential Modifications | Synthetic Approach |

| Hydroxyphenyl Ring | Introduction of substituents (e.g., alkyl, alkoxy, halogen) on the phenyl ring. | Utilize substituted 4-aminophenols in the final coupling step. |

| Benzamide Linker | Alteration of the substitution pattern on the central phenyl ring. | Start with differently substituted cyanobenzoic acids. |

| Tetrazole Ring | N-alkylation or N-arylation of the tetrazole ring. | Post-synthetic modification of the tetrazole moiety. |

By employing these derivatization strategies, a library of compounds related to this compound can be synthesized, enabling a systematic investigation of their properties. This approach is fundamental in fields such as drug discovery, where subtle structural changes can lead to significant differences in biological activity.

Modification of the Phenyl Ring

The N-(4-hydroxyphenyl) portion of the molecule can be readily modified by employing a variety of substituted anilines in the final amide coupling step. The general approach involves the reaction of 3-(1H-tetrazol-1-yl)benzoyl chloride with a chosen aniline (B41778) derivative. This method allows for the introduction of a wide array of substituents onto the phenyl ring, thereby altering the electronic and steric properties of the resulting analogue.

Key synthetic strategies include:

Amide Coupling Reactions: The most common method is the acylation of a substituted aniline with an activated form of 3-(1H-tetrazol-1-yl)benzoic acid. The benzoic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The subsequent reaction with the desired aniline, often in the presence of a base like pyridine (B92270) or triethylamine, yields the target N-aryl benzamide. researchgate.net

Starting Material Diversity: A vast library of analogues can be generated by simply changing the aniline starting material. Commercially available anilines offer a range of substitution patterns, including alkyl, alkoxy, halogen, and nitro groups at various positions on the phenyl ring. For example, reacting 3-(1H-tetrazol-1-yl)benzoyl chloride with p-toluidine (B81030) or p-chloroaniline would yield the corresponding N-(4-methylphenyl) or N-(4-chlorophenyl) analogues, respectively. nanobioletters.com

O-Alkylation/Acylation: For analogues specifically modifying the hydroxyl group, O-alkylation or O-acylation of the final N-(4-hydroxyphenyl) compound can be performed. This involves reacting the parent molecule with alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) to generate ethers or esters, respectively. researchgate.netchempublishers.com

The table below summarizes methodologies for modifying the N-phenyl ring.

| Modification Strategy | Reagents and Conditions | Resulting Analogue Type | Reference(s) |

| Amide coupling with substituted anilines | 1. SOCl₂ or (COCl)₂, reflux2. Substituted aniline, pyridine, THF, rt, 12 h | N-(substituted-phenyl)-3-(1H-tetrazol-1-yl)benzamide | researchgate.net |

| Direct acylation using different anilines | 3-(1H-tetrazol-1-yl)benzoyl chloride, various anilines (e.g., p-toluidine, p-chloroaniline), CH₂Cl₂, rt, 8 h | N-(p-tolyl)..., N-(4-chlorophenyl)... etc. | nanobioletters.com |

| O-Alkylation of the phenol (B47542) | N-(4-hydroxyphenyl) compound, NaH, R-X (alkyl halide), DMF, rt, 12 h | N-(4-alkoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide | researchgate.netresearchgate.net |

Alterations of the Tetrazole Moiety

The 3-(1H-tetrazol-1-yl)benzamide core is typically synthesized from 3-aminobenzoic acid or 3-cyanobenzoic acid. Modifications to this part of the molecule focus on altering the substitution on the benzoic acid ring prior to tetrazole formation or on controlling the regiochemistry of the tetrazole ring itself.

[3+2] Cycloaddition: The most prevalent method for forming the 5-substituted tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide. nih.gov Starting with a substituted 3-cyanobenzoic acid allows for the introduction of substituents on the benzamide portion of the molecule. The reaction is often catalyzed by zinc or other Lewis acids. organic-chemistry.org

Regioselective Synthesis of 1-Aryl Tetrazoles: The parent compound contains a 1-substituted tetrazole. Achieving regioselectivity is crucial as 2-substituted isomers can also form. One modern, azide-free method involves the reaction of an aryl diazonium salt (derived from 3-aminobenzoic acid) with diformylhydrazine under aqueous conditions. rsc.org This approach is noted for its safety and scalability. Another route involves the reaction of amines, triethyl orthoformate, and sodium azide, often with a catalyst, to yield 1-substituted tetrazoles. acs.orgnih.gov

Synthesis from Amides: 1,5-disubstituted tetrazoles can be synthesized directly from N-substituted amides using reagents like tetrachlorosilane/sodium azide or phosphorus-based activating agents followed by an azide source. nih.govacs.org This could be an alternative route if the amide bond is formed prior to the tetrazole ring.

The table below outlines methods for altering the tetrazole moiety.

| Modification Strategy | Key Precursor | Reagents and Conditions | Resulting Moiety | Reference(s) |

| Diazotization & Tetrazole Formation | 3-Aminobenzoic acid | 1. NaNO₂, HCl, 0-5 °C2. Diformylhydrazine, aq. Na₂CO₃ | 3-(1H-Tetrazol-1-yl)benzoic acid | rsc.org |

| Cycloaddition from Nitrile | 3-Cyanobenzoic acid | NaN₃, ZnCl₂ (or other catalyst), H₂O or DMF, reflux | 3-(1H-Tetrazol-5-yl)benzoic acid | organic-chemistry.orgnih.govpsu.edu |

| Amine-based Cycloaddition | 3-Aminobenzoic acid | Triethyl orthoformate, NaN₃, Yb(OTf)₃ (catalyst) | 3-(1H-Tetrazol-1-yl)benzoic acid | organic-chemistry.org |

Substitutions on the Benzamide Linker

Modifications to the benzamide linker can refer to substitutions on the central benzene (B151609) ring (the one bearing the tetrazole) or alterations to the amide N-H bond.

Substitutions on the Benzoyl Ring: To create analogues with substituents on the central aromatic ring, the synthesis must begin with a correspondingly substituted precursor, such as a substituted 3-aminobenzoic acid or 3-cyanobenzoic acid. For example, starting with 3-amino-4-methylbenzoic acid would ultimately yield an analogue with a methyl group adjacent to the benzamide carbonyl.

N-Alkylation/N-Arylation of the Amide: The hydrogen on the amide nitrogen can be replaced with alkyl or aryl groups. This is typically achieved post-synthesis by reacting the parent benzamide with an appropriate halide in the presence of a strong base. However, this reaction can be challenging and may require specific conditions to avoid side reactions.

Thioamide and Selenoamide Formation: The carbonyl oxygen of the amide can be replaced with sulfur or selenium to generate thiobenzamide (B147508) or selenobenzamide analogues, respectively. A common thiating agent is Lawesson's reagent, while Woollins' reagent can be used for selenation. nih.govproquest.com These modifications significantly alter the electronic properties and hydrogen bonding capacity of the linker.

The table below summarizes approaches for substituting the benzamide linker.

| Modification Area | Strategy | Reagents and Conditions | Resulting Analogue Type | Reference(s) |

| Benzoyl Ring | Use of substituted precursors | Start with substituted 3-aminobenzoic acid (e.g., 3-amino-4-chlorobenzoic acid) | Substituents on the central phenyl ring | nih.gov |

| Amide Bond | N-Alkylation | Parent benzamide, NaH, R-X (alkyl halide), DMF | N-alkyl-N-(4-hydroxyphenyl)... | researchgate.net |

| Amide Bond | Conversion to Thioamide | Parent benzamide, Lawesson's reagent, Toluene, reflux | Thiobenzamide analogue | researchgate.net |

| Amide Bond | Conversion to Selenoamide | Parent benzamide, Woollins' reagent, Toluene, reflux | Selenobenzamide analogue | nih.govproquest.com |

Stereoselective Synthesis Considerations

The core structure of this compound is achiral, meaning it does not have stereoisomers. Therefore, stereoselective synthesis is not applicable to the parent compound itself.

However, stereochemical considerations become critical if chiral centers are introduced into any of the three modifiable regions of the molecule.

Introduction of Chiral Centers: A chiral center could be introduced by using a chiral starting material, such as a chiral substituted aniline, or by adding a substituent with a stereocenter to any of the aromatic rings. For instance, coupling 3-(1H-tetrazol-1-yl)benzoic acid with a chiral amine like (S)-1-phenylethanamine would result in a chiral product.

Racemization Risk: Certain synthetic methods for creating tetrazoles, particularly those involving the use of PCl₅ with amino acid precursors, have been shown to cause racemization. rug.nl It is therefore important to choose synthetic routes that preserve stereochemical integrity when working with chiral substrates.

Stereoselective Methods: When chirality is a factor, methods that proceed with high stereoretention are necessary. For example, convergent three-component reactions for tetrazole synthesis have been developed that proceed with full stereoretention, avoiding the use of bases that can lead to racemization. rug.nl The stereoselective synthesis of novel chiral tetrazole-containing catalysts has been described, often starting from enantiopure precursors and employing reactions that create new stereocenters with high diastereoselectivity. mdpi.comnih.gov If a chiral analogue of this compound were desired, these principles would guide the selection of reagents and reaction conditions to ensure the desired stereoisomer is obtained in high purity.

Structure Activity Relationship Sar Studies and Molecular Design Principles for the Benzamide Tetrazole Scaffold

Systematic Exploration of Functional Group Contributions to Biological Effects

The biological activity of the N-(4-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide scaffold is intricately linked to the nature and arrangement of its constituent functional groups. The core structure comprises three key components: a 4-hydroxyphenyl ring, a central benzamide (B126) core, and a 1H-tetrazol-1-yl substituent. Each of these moieties plays a crucial role in the molecule's interaction with its biological target.

The 4-hydroxyphenyl group is a critical determinant of activity. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, facilitating key interactions within a biological target's binding site. The phenolic hydroxyl group, in particular, is known to be involved in crucial binding interactions in numerous enzyme inhibitors and receptor ligands. The position of this hydroxyl group is also paramount; for instance, moving it from the para-position to the ortho- or meta-position can significantly alter binding affinity and selectivity.

The central benzamide linkage provides a rigid framework that correctly orients the phenyl and tetrazole rings. The amide bond's hydrogen bond donor (N-H) and acceptor (C=O) capabilities are fundamental for molecular recognition. Modifications to this linker, such as altering its rigidity or hydrogen-bonding capacity, can have a profound impact on the compound's biological profile.

The 1H-tetrazol-1-yl ring is a key pharmacophore. Tetrazoles are often employed as bioisosteres of carboxylic acids, sharing similar acidic properties and the ability to participate in hydrogen bonding and ionic interactions. drughunter.comnih.gov The nitrogen-rich tetrazole ring can engage in various non-covalent interactions, including hydrogen bonding and coordination with metal ions, which can be pivotal for biological activity.

Systematic modifications of these functional groups have provided valuable insights into their respective contributions. The following table summarizes the general effects of substituting different groups at key positions, based on established medicinal chemistry principles.

| Position of Substitution | Substituent | General Effect on Biological Activity |

|---|---|---|

| 4-Hydroxyphenyl Ring | -OH to -OCH3 | Decreased hydrogen bonding potential, potentially altering binding affinity. |

| 4-Hydroxyphenyl Ring | -OH to -F, -Cl | Introduces halogen bonding potential and alters electronic properties, which can modulate activity. |

| Benzamide Phenyl Ring | Addition of electron-withdrawing groups | Can influence the acidity of the tetrazole ring and the overall electronic distribution, impacting binding. |

| Benzamide Phenyl Ring | Addition of electron-donating groups | May enhance hydrophobic interactions and alter electronic properties. |

Positional Isomerism and its Impact on Activity

Positional isomerism plays a critical role in defining the biological activity of the benzamide-tetrazole scaffold. rsc.orgmdpi.comnih.gov The spatial arrangement of substituents on the aromatic rings can drastically alter the molecule's shape, electronic properties, and ability to interact with its biological target.

In the case of this compound, the placement of the tetrazole group at the 3-position of the benzamide ring is a key determinant of its activity. Moving the tetrazole to the 2- (ortho) or 4- (para) position would significantly change the molecule's three-dimensional structure and the orientation of the tetrazole ring relative to the 4-hydroxyphenyl moiety. Such changes can lead to a loss of key binding interactions or, conversely, the formation of new, more favorable ones.

Similarly, the position of the hydroxyl group on the N-phenyl ring is crucial. The para-position in this compound allows the hydroxyl group to extend into a specific region of the binding pocket. Shifting this group to the meta- or ortho-position would reorient this critical hydrogen bonding group, likely leading to a significant change in biological activity. Studies on similar scaffolds have shown that such positional changes can modulate activity and selectivity by orders of magnitude. rsc.orgresearchgate.net

The table below illustrates the potential impact of positional isomerism on the activity of the benzamide-tetrazole scaffold.

| Isomer | Structural Change | Predicted Impact on Activity |

|---|---|---|

| N-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide | Tetrazole at ortho-position | Potential for steric hindrance and altered orientation of the tetrazole ring, likely reducing activity. |

| N-(4-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide | Tetrazole at para-position | Alters the vector of the tetrazole group, potentially targeting a different region of the binding site. |

| N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide | Hydroxyl group at meta-position | Reorients the hydrogen bonding vector of the hydroxyl group, which could decrease or in some cases increase affinity depending on the target. |

| N-(2-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide | Hydroxyl group at ortho-position | May lead to intramolecular hydrogen bonding with the amide, altering conformation and reducing intermolecular interactions. |

Bioisosteric Replacements of the Tetrazole Ring

The tetrazole ring is a common feature in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group. drughunter.comnih.gov Its favorable physicochemical properties, including its pKa and ability to form strong hydrogen bonds, make it an attractive functional group. However, in the context of lead optimization, it is often necessary to explore bioisosteric replacements to improve pharmacokinetic properties, such as metabolic stability and oral bioavailability, or to fine-tune binding interactions.

Several functional groups can be considered as bioisosteres for the tetrazole ring in the this compound scaffold. These replacements aim to mimic the acidic and hydrogen bonding properties of the tetrazole while offering different steric and electronic profiles. nih.gov

Common bioisosteric replacements for the tetrazole ring include:

Carboxylic Acid: The most direct bioisostere, though it may have different pharmacokinetic properties.

1,2,4-Oxadiazole: This heterocycle can act as a hydrogen bond acceptor and has been successfully used to replace tetrazoles in various drug candidates. nih.gov

1,2,3-Triazole: Another nitrogen-rich heterocycle that can mimic the hydrogen bonding pattern of the tetrazole. nih.gov

Hydroxamic Acid: Offers a different acidic profile and chelation potential.

The choice of bioisostere depends on the specific goals of the drug design program. For instance, if metabolic instability of the tetrazole ring is an issue, replacing it with a more stable heterocycle like an oxadiazole could be a viable strategy. The following table outlines potential bioisosteric replacements and their rationale.

| Bioisosteric Replacement | Key Properties | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid | Acidic, hydrogen bond donor/acceptor | To directly mimic the acidic nature of the tetrazole with potentially different ADME properties. |

| 1,2,4-Oxadiazole | Hydrogen bond acceptor, metabolically stable | To improve metabolic stability while maintaining key hydrogen bonding interactions. nih.gov |

| 1,2,3-Triazole | Hydrogen bond acceptor/donor potential | To explore alternative hydrogen bonding patterns and improve pharmacokinetic properties. nih.govnih.gov |

| Acylsulfonamide | Acidic, strong hydrogen bond acceptor | To introduce a different acidic group with distinct electronic and steric features. |

Conformational Analysis and its Relevance to SAR

The three-dimensional conformation of this compound is a critical factor governing its interaction with its biological target. The molecule possesses several rotatable bonds, allowing it to adopt various conformations in solution. However, it is the low-energy, bioactive conformation that is responsible for its pharmacological effect.

The conformation of the molecule is influenced by both intramolecular and intermolecular forces. Intramolecular hydrogen bonding, for example, can lock the molecule into a specific conformation. Intermolecular interactions within the binding site of a protein can also induce a particular conformation. Understanding the preferred conformations of this compound and its analogues is therefore essential for rational drug design. Computational methods, such as molecular mechanics and quantum mechanics, are often employed to predict the low-energy conformations of such molecules.

Key conformational features to consider include:

Planarity of the Amide Bond: The amide bond is generally planar, which restricts the rotation around the C-N bond.

Orientation of the Hydroxyl and Tetrazole Groups: The spatial positioning of these key functional groups is critical for binding.

Rational Design of this compound Analogues for Enhanced Specificity

The rational design of analogues of this compound with enhanced specificity is a key objective in drug discovery. Specificity is crucial to minimize off-target effects and improve the therapeutic index of a drug candidate. Achieving enhanced specificity often involves exploiting subtle differences in the binding sites of related biological targets.

Several strategies can be employed to rationally design more specific analogues:

Structure-Based Drug Design: If the three-dimensional structure of the target protein is known, computational docking studies can be used to design ligands that fit snugly into the binding pocket and make specific interactions with key residues.

Introduction of Bulky Substituents: Adding bulky groups to the scaffold can prevent the molecule from binding to smaller, off-target binding sites.

Modification of Hydrogen Bonding Patterns: Altering the hydrogen bond donor and acceptor groups can favor binding to the desired target over others.

Conformational Constraint: Introducing rigid elements into the molecule, such as by cyclization, can lock it into a bioactive conformation that is specific for the intended target.

For example, introducing a substituent on the benzamide phenyl ring could create a steric clash in an off-target binding site while being well-tolerated in the desired target. Similarly, replacing the hydroxyl group with a group that can form a more specific interaction, such as a sulfonamide, could enhance specificity.

Lead Optimization Strategies Applied to the Benzamide-Tetrazole Scaffold

Lead optimization is an iterative process in drug discovery that aims to improve the properties of a lead compound, such as this compound, to generate a clinical candidate. patsnap.comnih.gov This process involves modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Key lead optimization strategies applicable to the benzamide-tetrazole scaffold include:

Improving Potency: Fine-tuning the substituents on the aromatic rings to maximize binding affinity.

Enhancing Selectivity: As discussed in the previous section, modifying the structure to favor binding to the desired target.

Optimizing ADME Properties: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. This can involve altering lipophilicity, introducing metabolically stable groups, and improving solubility.

Reducing Toxicity: Identifying and removing structural motifs associated with toxicity.

Structural simplification is a lead optimization strategy that aims to reduce the molecular complexity of a lead compound while retaining its desired biological activity. nih.gov This approach can lead to compounds that are easier to synthesize, have better physicochemical properties, and are less likely to have off-target effects.

For the this compound scaffold, structural simplification could involve:

Removal of Non-Essential Functional Groups: If a particular functional group is not essential for activity, its removal can simplify the molecule. For example, if the hydroxyl group is not critical for binding, it could be removed or replaced with a hydrogen atom.

Scaffold Hopping: Replacing the central benzamide core with a simpler, more synthetically accessible scaffold that maintains the correct spatial orientation of the key pharmacophoric elements.

Truncation: Removing a portion of the molecule that does not contribute significantly to binding.

These simplification strategies must be guided by a thorough understanding of the SAR of the scaffold to ensure that the resulting compounds retain the desired biological activity.

Scaffold Hopping and Molecular Hybridization

In the quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists often employ strategies such as scaffold hopping and molecular hybridization. These approaches are integral to navigating the vast chemical space and overcoming the limitations of existing drug candidates. For the benzamide-tetrazole scaffold, exemplified by this compound, these principles offer a rational pathway for the design of new and improved analogs.

Scaffold Hopping: Exploring New Core Structures

Scaffold hopping involves the replacement of a central core structure of a molecule with a chemically different moiety while retaining similar biological activity. This strategy aims to identify isofunctional molecules with distinct chemical backbones, potentially leading to improved properties or novel intellectual property. A pertinent example of this approach can be seen in the development of Bcr-Abl inhibitors, where the benzamide core is a key structural feature.

In a study focused on discovering new Bcr-Abl inhibitors, researchers designed and synthesized a series of 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives. nih.gov This work utilized a combination of bioisosteric replacement and scaffold hopping. The triazole ring, being a well-known bioisostere of the tetrazole ring, presents a classic example of a scaffold hop. Bioisosteres are atoms or groups of atoms that share similar physical or chemical properties, enabling them to produce broadly similar biological effects. cambridgemedchemconsulting.com

The rationale behind replacing the tetrazole with a triazole, or vice versa, is rooted in their similar steric and electronic properties, which allow them to engage in comparable interactions with a biological target. For instance, the replacement of a 1H-1,2,3-triazole with a 1H-tetrazole ring in a different series of compounds, (5-benzylthiazol-2-yl)benzamides, was shown to significantly enhance their anti-leukemic activity. nih.gov This highlights the potential of such subtle scaffold modifications to yield substantial improvements in potency.

To illustrate the impact of scaffold hopping and substituent modifications on biological activity, the following table presents data from the study on 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives as Bcr-Abl inhibitors. While not the exact target compound, it provides a clear example of the principles applied to a closely related benzamide scaffold.

| Compound | Core Scaffold | R Group | Bcr-Abl (WT) IC50 (nM) | Bcr-Abl (T315I) IC50 (nM) |

|---|---|---|---|---|

| 6q | 3-(1H-1,2,3-triazol-1-yl)benzamide | -NH-C6H4(CF3) | 0.60 | 1.12 |

| 6qo | 3-(1H-1,2,3-triazol-1-yl)benzamide | -N(CH3)-C6H4(CF3) | 0.36 | 0.98 |

This table is based on data from a study on 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives as Bcr-Abl inhibitors and serves to illustrate the principles of scaffold modification. nih.gov

Molecular Hybridization: Combining Pharmacophores

For the this compound scaffold, molecular hybridization could involve incorporating other known biologically active moieties. For example, various tetrazole-containing compounds have been synthesized and evaluated for their antibacterial activities by hybridizing the tetrazole ring with other heterocyclic systems. This approach has led to the development of new molecules with promising activity against both Gram-positive and Gram-negative bacteria.

The concept of creating hybrid molecules is a burgeoning area of research. For instance, the synthesis of hybrid molecules containing both pyrazole and tetrazole moieties has been explored. mdpi.com Given that both pyrazoles and tetrazoles are known to possess a wide range of pharmacological activities, their combination into a single molecular entity could lead to synergistic effects or a broader spectrum of activity. mdpi.com

In Vitro Biological Target Identification and Mechanism of Action Elucidation

Screening Methodologies for Enzyme Inhibition Profiling

The evaluation of a novel compound's potential as an enzyme inhibitor typically involves a battery of screening assays against a panel of therapeutically relevant enzymes. Methodologies such as fluorescence-based assays, spectrophotometric assays, and radiometric assays are commonly employed to determine the half-maximal inhibitory concentration (IC50) of a compound against specific enzymes. However, no such enzyme inhibition profile for N-(4-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has been reported.

Receptor Binding Assays and Ligand-Target Interactions

To identify interactions with cellular receptors, radioligand binding assays are a standard approach. These assays measure the affinity of a test compound for a specific receptor by quantifying the displacement of a known radiolabeled ligand. Subsequent functional assays can then determine whether the compound acts as an agonist, antagonist, or inverse agonist. There is currently no published data from receptor binding assays for this compound.

Molecular-Level Insights into Target Engagement

The molecular architecture of this compound, featuring a benzamide (B126) core linking a 4-hydroxyphenyl group and a 3-(1H-tetrazol-1-yl)phenyl moiety, provides a framework for specific interactions within enzyme active sites. The tetrazole ring, in particular, is a key functional group known to act as a bioisostere for a carboxylic acid group and can participate in significant molecular interactions. beilstein-journals.org

Molecular modeling studies on structurally related compounds suggest that the tetrazole moiety is crucial for target engagement. For instance, in the context of xanthine (B1682287) oxidase, the tetrazole group is predicted to occupy a specific subpocket within the enzyme's active site. This positioning allows a nitrogen atom of the tetrazole ring to act as a hydrogen bond acceptor, forming a key interaction with residues such as Asn768. nih.govnih.gov This type of targeted interaction is often a cornerstone of potent and selective enzyme inhibition.

Furthermore, for metalloenzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), the arrangement of the tetrazole ring and the adjacent amide group in similar molecules is known to be pivotal. It has been demonstrated that a nitrogen atom on the tetrazole ring and the oxygen atom of the amide group can form a classical bidentate chelation interaction with the metal ion (typically Fe(II)) in the enzyme's active site. nih.govacs.org This chelation can effectively sequester the metal ion, inhibiting its catalytic function. The benzamide portion of the molecule can further stabilize this binding through hydrophobic and potential π-π stacking interactions with aromatic residues like Phenylalanine in the active site. nih.govacs.org

Investigation of Specific Target Inhibition (e.g., Xanthine Oxidase, JAKs, HPPD)

Xanthine Oxidase (XO)

The compound this compound belongs to a class of molecules investigated for xanthine oxidase (XO) inhibition, a key target for treating hyperuricemia and gout. nih.gov Research into analogous structures has shown that the 3'-(1H-tetrazol-1-yl) moiety is an excellent fragment for designing potent XO inhibitors. nih.gov

In a comprehensive study, a series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives were synthesized and evaluated. The most potent compound from this series, which shares the core tetrazol-phenyl structure, exhibited an IC50 value of 0.031 µM, a potency comparable to the known XO inhibitor topiroxostat (B1683209) (IC50 = 0.021 µM). nih.gov Molecular docking simulations revealed that the tetrazole group was instrumental in this high affinity, forming a hydrogen bond with the Asn768 residue of XO. nih.gov However, the same study also investigated the effect of reversing the amide bond, creating N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide derivatives. This structural change, which mirrors the amide orientation in this compound, was found to "damage the potency," suggesting that the specific orientation of the amide linkage is critical for optimal inhibitory activity. nih.gov Kinetic studies of related potent inhibitors revealed a mixed-type inhibition mechanism. nih.govnih.gov

| Compound Analogue | Target | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Compound 2s (N-(4-((3-cyanobenzyl)oxy)-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide) nih.gov | Xanthine Oxidase | 0.031 | Mixed-type |

| Compound 8u (2-{4-[(3-chlorobenzyl)oxy]-3-(1H-tetrazol-1-yl)phenyl}-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid) nih.gov | Xanthine Oxidase | 0.0288 | Mixed-type |

| Topiroxostat (Positive Control) nih.gov | Xanthine Oxidase | 0.021 | N/A |

| Febuxostat (Positive Control) nih.gov | Xanthine Oxidase | 0.0236 | N/A |

Janus Kinases (JAKs)

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are critical components of signaling pathways for numerous cytokines and growth factors. nih.gov Inhibitors of JAKs have been developed for treating autoimmune diseases and myeloproliferative disorders. nih.gov The structural motifs commonly associated with potent JAK inhibition often include heterocyclic systems like pyrimidine (B1678525) or pyrrolopyrimidine cores that can effectively compete with ATP for binding in the kinase domain. nih.gov While the tetrazole moiety appears in a wide range of biologically active compounds, the specific this compound scaffold is not a commonly recognized structure among clinically advanced or approved JAK inhibitors. researchgate.netnih.gov The current body of scientific literature does not provide direct evidence linking this compound or its close analogues to significant JAK inhibition.

4-hydroxyphenylpyruvate dioxygenase (HPPD)

HPPD is a crucial enzyme in the tyrosine catabolism pathway and a validated target for herbicides. nih.govcambridge.org HPPD inhibitors disrupt this pathway, leading to a depletion of plastoquinone (B1678516) and tocopherols, which ultimately causes bleaching and death in susceptible plants. cambridge.org Several classes of HPPD inhibitors have been developed, and recent research has focused on novel scaffolds to overcome weed resistance. nih.govnih.gov

Studies on novel tetrazolamide-based HPPD inhibitors have elucidated a key binding mechanism. Crystal structure analysis of an Arabidopsis thaliana HPPD complexed with a tetrazolamide inhibitor revealed that the molecule's activity stems from a bidentate chelation of the active site's catalytic metal ion by one of the tetrazole's nitrogen atoms and the adjacent amide oxygen. nih.govacs.org This interaction effectively inhibits the enzyme. Given the structural similarity, it is plausible that this compound could engage with the HPPD active site through a similar chelation mechanism. The potency of such compounds can be remarkably high, with some tetrazolamide derivatives demonstrating significantly greater inhibition of Arabidopsis thaliana HPPD (AtHPPD) than the commercial herbicide mesotrione. nih.govacs.org

| Compound Analogue | Target | IC50 (nM) |

|---|---|---|

| Compound 25 (1-(2-chlorobenzyl)-3-methyl-N-(1-methyl-1H-tetrazol-5-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxamide) nih.govacs.org | AtHPPD | 10 |

| Compound B5 (pyrazole amide derivative) nih.gov | AtHPPD | 40 |

| Mesotrione (Control) nih.govacs.org | AtHPPD | 363 |

| Topramezone (Control) nih.gov | AtHPPD | 110 |

Preclinical Pharmacological Investigations of N 4 Hydroxyphenyl 3 1h Tetrazol 1 Yl Benzamide

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

This phase of investigation is crucial for predicting a drug's behavior in a biological system.

In Vivo Pharmacodynamic Studies in Relevant Animal Models (non-human, non-clinical)

These studies are designed to assess the physiological and biochemical effects of a compound in a living organism and to establish a relationship between drug concentration and effect.

Biomarker Modulation in Animal StudiesIn conjunction with efficacy studies, researchers often measure the effect of the compound on specific biomarkers. Biomarkers are measurable indicators of a biological state or condition and can provide insights into the compound's mechanism of action and evidence of target engagement in the animal model.

Without specific published research on N-(4-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide, it is not possible to provide data for any of the outlined sections. The scientific community relies on published, peer-reviewed data to disseminate such findings, and for this particular compound, such information is not currently accessible.

Theoretical Pharmacokinetic Considerations

The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to its potential as a therapeutic agent. In the absence of direct preclinical data for this compound, in silico predictive models provide a theoretical framework for its likely pharmacokinetic properties. These predictions are based on the compound's structural features, including the benzamide (B126) core, the hydroxyphenyl group, and the tetrazole moiety.

Several physicochemical properties can be calculated to estimate a compound's drug-likeness and potential pharmacokinetic behavior, often guided by frameworks such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a LogP (a measure of lipophilicity) over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

The tetrazole group, a key feature of this compound, is often used in medicinal chemistry as a bioisostere for a carboxylic acid. beilstein-journals.orgresearchgate.net This substitution can enhance metabolic stability and improve lipophilicity, which may, in turn, influence the compound's absorption and distribution. beilstein-journals.org The planar, electron-rich nature of the tetrazole ring can contribute to favorable interactions with biological targets while potentially resisting metabolic degradation. nih.gov

Theoretical ADME predictions for structurally related benzamide and tetrazole-containing compounds suggest that such molecules can exhibit a range of pharmacokinetic profiles. nih.govresearchgate.net For instance, in silico studies on various benzamide derivatives often predict acceptable oral bioavailability and drug-likeness levels. researchgate.net The presence of both hydrogen bond donors (the hydroxyl and amide groups) and acceptors (the nitrogen atoms of the tetrazole, the carbonyl oxygen, and the hydroxyl oxygen) in this compound will influence its solubility and ability to cross biological membranes.

An interactive data table of predicted pharmacokinetic properties for this compound, based on computational models, is presented below.

Bioavailability Considerations from Preclinical Data (non-human, non-clinical)

Specific preclinical studies on the bioavailability of this compound have not been reported in the available scientific literature. Therefore, considerations regarding its bioavailability are necessarily theoretical and extrapolated from its physicochemical properties and the known behavior of structurally analogous compounds.

Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical determinant of a compound's therapeutic potential. For orally administered drugs, this is influenced by factors such as aqueous solubility, permeability across the gastrointestinal tract, and first-pass metabolism.

The predicted physicochemical properties of this compound suggest a reasonable potential for oral bioavailability. Its compliance with Lipinski's Rule of Five indicates that passive diffusion across the intestinal epithelium is plausible. The predicted moderate lipophilicity (LogP) is often a good balance for both solubility in the aqueous environment of the gut and permeability through lipid membranes.

The tetrazole moiety's role as a carboxylic acid bioisostere is significant here. beilstein-journals.org While carboxylic acids can be highly soluble, they are often ionized at physiological pH, which can limit membrane permeability. The tetrazole ring has a similar pKa to a carboxylic acid but can sometimes lead to improved absorption characteristics. nih.gov Furthermore, the inclusion of a tetrazole can enhance metabolic stability, potentially reducing first-pass metabolism in the liver and increasing the amount of active compound reaching systemic circulation. beilstein-journals.org

However, the moderate to low predicted aqueous solubility could be a limiting factor for dissolution in the gastrointestinal fluid, which is a prerequisite for absorption. The polar surface area, while within an acceptable range for oral absorption, may be on the higher side, which can sometimes negatively impact permeability.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies of N-(4-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the binding mode and affinity of a ligand to its target receptor.

Prediction of Binding Modes and Affinities

Currently, there are no published studies detailing the molecular docking of this compound into the active site of any specific biological target. Such a study would theoretically involve preparing a 3D structure of the compound and docking it into the binding pocket of a relevant protein to predict its binding conformation and estimate its binding free energy, often expressed as a docking score.

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without specific docking studies, the key intermolecular interactions between this compound and potential biological targets can only be hypothesized based on its structural features. The hydroxyphenyl group could act as a hydrogen bond donor and acceptor, the amide linkage can participate in hydrogen bonding, and the aromatic rings of both the benzamide (B126) and hydroxyphenyl groups, as well as the tetrazole ring, could engage in π-π stacking and hydrophobic interactions. Definitive identification of these interactions awaits dedicated computational research.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the chemical features that are important for their activity.

Development of Predictive Models for Biological Activity

The development of a QSAR model for a series of compounds that includes this compound would require a dataset of structurally related molecules with experimentally determined biological activities. As no such study is currently available, predictive models for its specific biological activity have not been developed.

Identification of Physicochemical Descriptors for Activity

In a hypothetical QSAR study, various physicochemical descriptors—such as hydrophobicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity)—would be calculated for a series of analogous compounds. Statistical analysis would then identify which of these descriptors are correlated with biological activity, thus highlighting the key molecular properties driving the therapeutic effect. For this compound, this information remains undetermined.

Molecular Dynamics (MD) Simulations to Probe Ligand-Target Dynamics

MD simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. These simulations can be used to assess the stability of a ligand-protein complex and to understand the dynamic nature of their interactions. To date, no MD simulation studies have been published for this compound complexed with a biological target. Such a study would be valuable to confirm the stability of a docked pose and to observe the dynamic behavior of the ligand within the binding site.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. While specific DFT studies for this compound are not extensively documented in publicly available literature, the application of this methodology would provide significant insights into its chemical behavior.

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the molecule's optimized geometric structure. jonuns.com This process identifies the most stable three-dimensional conformation by minimizing the molecule's energy. From this optimized structure, several key electronic properties can be calculated:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, MEP analysis would likely highlight the electronegative oxygen and nitrogen atoms (on the hydroxyl, amide, and tetrazole groups) as potential sites for electrophilic attack and hydrogen bonding. nih.gov

In similar benzamide-containing structures, DFT has been used to correlate theoretical findings with experimental data from X-ray diffraction and spectroscopic analyses, confirming molecular geometries and intramolecular interactions. nih.goveurjchem.com A theoretical DFT study on this compound would similarly provide a foundational understanding of its intrinsic electronic characteristics, guiding further investigation into its potential interactions with biological targets.

Table 1: Illustrative DFT-Calculated Parameters for a Benzamide-Tetrazole Scaffold Note: This table is an illustrative example of parameters that would be obtained from a DFT calculation; specific values for this compound require a dedicated computational study.

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capacity. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capacity. |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO | Indicates chemical stability and reactivity. |

| Dipole Moment (Debye) | Measure of the net molecular polarity. | Influences solubility and binding interactions. |

| Chemical Hardness (η) | Resistance to change in electron configuration. | Related to the HOMO-LUMO gap. |

In Silico Prediction of ADME Parameters (Computational ADMET)

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental in drug discovery to assess its potential viability as a drug. researchgate.net In silico ADMET prediction tools offer a rapid and cost-effective method to screen compounds for favorable pharmacokinetic profiles early in the development process. jonuns.com For this compound, various computational models can predict its drug-likeness and ADME profile.

Commonly used platforms like SwissADME and pkCSM analyze a molecule's 2D structure to calculate a range of physicochemical and pharmacokinetic properties. researchgate.net These predictions are based on established models, including quantitative structure-activity relationship (QSAR) studies.

Key predicted parameters would include:

Physicochemical Properties: Molecular Weight (MW), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These are foundational to rules like Lipinski's Rule of Five, which assesses the oral bioavailability of a compound.

Lipophilicity: Calculated as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), this parameter affects solubility, permeability, and plasma protein binding.

Water Solubility: Predicted solubility (LogS) is crucial for absorption and formulation.

Pharmacokinetics: Predictions include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. Substrate or inhibitor potential for P-glycoprotein (P-gp) is also commonly assessed, as it relates to drug efflux. researchgate.net

The tetrazole group in this compound is often used as a bioisostere for a carboxylic acid group, which can improve metabolic stability and lipophilicity, potentially leading to a more favorable ADME profile. nih.gov

Table 2: Exemplary In Silico ADMET Profile for this compound Note: This table presents a hypothetical ADMET profile generated for illustrative purposes to show the type of data obtained from computational tools. Actual values would need to be calculated using specific software.

| ADME Parameter | Predicted Value/Property | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | ~281.27 g/mol | Adheres to Lipinski's Rule (<500). |

| LogP (Lipophilicity) | 2.0 - 3.5 | Indicates good permeability and solubility balance. |

| Topological Polar Surface Area (TPSA) | ~95 Ų | Suggests good oral bioavailability. |

| Hydrogen Bond Donors | 2 | Adheres to Lipinski's Rule (≤5). |

| Hydrogen Bond Acceptors | 5 | Adheres to Lipinski's Rule (≤10). |

| Gastrointestinal (GI) Absorption | High | Good candidate for oral administration. |

| Blood-Brain Barrier (BBB) Permeant | No | Less likely to cause CNS side effects. |

| CYP450 Inhibitor (e.g., CYP2D6) | Non-inhibitor | Lower risk of drug-drug interactions. |

Virtual Screening and Library Design Based on the Benzamide-Tetrazole Scaffold

The benzamide-tetrazole scaffold present in this compound is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov This core structure can be used as a template for virtual screening and the design of combinatorial libraries to discover novel inhibitors for various biological targets. nih.govnih.gov

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This can be done through two primary approaches:

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking simulations can be used to predict how compounds from a library would bind to the target's active site. The benzamide-tetrazole library would be docked, and compounds would be ranked based on their predicted binding affinity (docking score).

Ligand-Based Virtual Screening (LBVS): If the structure of the target is unknown, but known active ligands exist, models can be built based on the properties of these ligands. A library based on the this compound scaffold could be screened for similarity (e.g., shape, pharmacophore) to these known active molecules.

A combinatorial library can be designed around the core scaffold by systematically modifying its variable positions. For this compound, there are three primary points of diversity:

R1 (Hydroxyphenyl Ring): The substitution pattern and nature of substituents on the phenol (B47542) ring can be varied to explore interactions with specific pockets in a binding site.

R2 (Benzamide Core): Substituents could be added to the central phenyl ring to alter the molecule's conformation and electronic properties.

R3 (Tetrazole Ring): While the tetrazole itself is often crucial for activity, its point of attachment or substitution on a different core structure could be explored.

The goal is to generate a diverse set of compounds with varied steric, electronic, and lipophilic properties to comprehensively explore the structure-activity relationship (SAR) for a given target. nih.govbeilstein-journals.org The use of multicomponent reactions in synthesis planning can further facilitate the rapid generation of such diverse libraries. beilstein-archives.orgresearchgate.net

Analytical and Bioanalytical Methodologies for Research of N 4 Hydroxyphenyl 3 1h Tetrazol 1 Yl Benzamide

Chromatographic Techniques for Purity and Stability Assessment (Research Grade)

The establishment of robust chromatographic methods is fundamental for determining the purity of a research-grade compound and for monitoring its stability under various conditions. High-Performance Liquid Chromatography (HPLC) is the predominant technique for such assessments of non-volatile organic compounds, while Gas Chromatography (GC) is typically employed for volatile and thermally stable molecules.

High-Performance Liquid Chromatography (HPLC)

Specific HPLC methods for the analysis of N-(4-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide have not been published. The development of such a method would typically involve the systematic evaluation of stationary phases (e.g., C18, C8, phenyl-hexyl), mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions), flow rates, and detector wavelengths to achieve optimal separation from potential impurities and degradation products. A hypothetical data table for a developed HPLC method is presented below to illustrate the type of information required.

Table 1: Illustrative HPLC Parameters for Purity Analysis (Hypothetical)

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Retention Time | Not Determined |

Gas Chromatography (GC)

There is no information available regarding the analysis of this compound by Gas Chromatography. Given the compound's structure, which includes multiple polar functional groups (amide, phenol (B47542), tetrazole), it is likely to have a high boiling point and low volatility, potentially making it unsuitable for direct GC analysis without prior derivatization to increase its volatility and thermal stability.

Spectroscopic Characterization for Structural Elucidation in Research

Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized chemical entities. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/UV-Visible (UV-Vis) spectroscopy provides a comprehensive picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

While specific NMR spectral data for this compound is not available, the expected chemical shifts for protons (¹H) and carbons (¹³C) can be predicted based on the analysis of its constituent parts: a 4-hydroxyphenyl group, a benzamide (B126) linker, and a 3-(1H-tetrazol-1-yl) substituent. The proton spectrum would be expected to show distinct signals for the aromatic protons on both benzene (B151609) rings, the amide N-H, the phenolic O-H, and the unique proton of the tetrazole ring. The carbon spectrum would similarly display characteristic signals for the aromatic, amide carbonyl, and tetrazole carbons.

Table 2: Predicted ¹H NMR Chemical Shift Ranges (Hypothetical)

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Phenolic OH | 9.0 - 10.0 |

| Amide NH | 8.0 - 9.0 |

| Tetrazole CH | 9.0 - 9.5 |

Mass Spectrometry (MS/MS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the exact mass and, by extension, the molecular formula (C₁₄H₁₁N₅O₂). Tandem mass spectrometry (MS/MS) would be used to fragment the molecule and analyze the resulting pieces to further confirm the structure. No experimental mass spectral data for this compound has been reported.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the amide, the C=O stretch of the amide, and various C-H, C=C, and C-N vibrations from the aromatic and tetrazole rings. UV-Visible spectroscopy would reveal the wavelengths at which the molecule absorbs light, related to the electronic transitions within its conjugated systems. Specific absorption maxima for these spectroscopic techniques are not documented.

Table 3: Expected IR Absorption Bands (Hypothetical)

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Phenol O-H Stretch | 3200 - 3600 (broad) |

| Amide N-H Stretch | 3100 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Amide C=O Stretch | 1630 - 1690 |

| Aromatic C=C Stretch | 1450 - 1600 |

Development of Bioanalytical Methods for Preclinical Sample Analysis (e.g., LC-MS/MS for in vitro/in vivo studies)

The quantitative determination of this compound in biological matrices is fundamental for the evaluation of its pharmacokinetic and metabolic profile during preclinical development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred bioanalytical technique due to its high sensitivity, selectivity, and wide dynamic range, making it ideal for the analysis of drugs in complex biological fluids such as plasma, serum, and urine. jneonatalsurg.comjchps.com A robust and validated bioanalytical method is crucial for obtaining reliable data to support pharmacokinetic, toxicokinetic, bioavailability, and bioequivalence studies. jneonatalsurg.comnih.gov

The development of a successful LC-MS/MS method for this compound involves a systematic optimization of several key parameters, including sample preparation, chromatographic separation, and mass spectrometric detection. jneonatalsurg.com

Sample Preparation

The primary objective of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering endogenous substances, and concentrate the analyte to a level suitable for detection. jchps.comopentrons.com Common techniques for sample preparation in bioanalysis include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). opentrons.comresearchgate.net

For a polar aromatic compound like this compound, protein precipitation with an organic solvent such as acetonitrile or methanol is often a straightforward and effective initial approach. nih.govthermofisher.com This method is simple, rapid, and can handle a large number of samples, which is advantageous in a high-throughput drug discovery environment. opentrons.com However, it may result in a less clean extract, potentially leading to matrix effects. jneonatalsurg.com

Liquid-liquid extraction offers a cleaner sample by partitioning the analyte between two immiscible liquid phases. opentrons.com Solid-phase extraction can provide even higher selectivity and concentration factors by utilizing a solid sorbent to retain the analyte while interferences are washed away. opentrons.com The choice of the most appropriate technique depends on the required sensitivity, the complexity of the matrix, and the physicochemical properties of the analyte.

Chromatographic Conditions

The chromatographic separation is typically performed using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). thermofisher.comnih.gov A C18 column is a common choice for the separation of moderately polar compounds. The mobile phase usually consists of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency) and an organic component (e.g., acetonitrile or methanol). wordpress.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation of the analyte from matrix components and any potential metabolites. wordpress.com

Mass Spectrometric Detection

Tandem mass spectrometry is utilized for its high selectivity and sensitivity. youtube.com The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (related to the molecular weight of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. youtube.com For this compound, a positive electrospray ionization (ESI) mode would likely be suitable for generating the protonated molecule [M+H]+ as the precursor ion. The selection of precursor and product ion transitions is a critical step in method development to ensure specificity.

An internal standard (IS) is incorporated to compensate for variability during sample preparation and analysis. europa.eu Ideally, a stable isotope-labeled version of the analyte is used as the IS. europa.eu

Method Validation

Once the method is developed, it must be validated according to international regulatory guidelines, such as those from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure its reliability. europa.eunalam.ca Key validation parameters include: jneonatalsurg.comnih.gov

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nalam.ca

Calibration Curve and Range: The relationship between the instrument response and the known concentration of the analyte. A linear range is established with a minimum of six non-zero standards. nih.gov

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These are evaluated at multiple concentration levels (LLOQ, low, medium, and high QC samples). europa.eunalam.ca

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction procedure. nih.gov

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. nih.gov

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage). cigb.edu.cu

Detailed Research Findings

While specific preclinical studies on this compound are not publicly available, a representative LC-MS/MS method can be proposed based on the analysis of structurally similar compounds.

Interactive Data Tables

Below are interactive tables representing typical data from a validated LC-MS/MS method for the quantification of this compound in rat plasma.

Table 1: Optimized LC-MS/MS Parameters